

# ENMD-2076 Tartrate: A Dual-Action Inhibitor of Angiogenesis and Proliferation

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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

ENMD-2076 is a novel, orally active small molecule kinase inhibitor that has demonstrated a unique dual mechanism of action by targeting key pathways involved in tumor growth and survival: angiogenesis and cell cycle proliferation.[1][2] This multitargeted approach, primarily through the inhibition of Aurora A kinase and various angiogenic receptor tyrosine kinases such as VEGFRs and FGFRs, has positioned ENMD-2076 as a promising therapeutic candidate in a range of solid and hematologic malignancies.[1][2] Preclinical and clinical studies have provided robust evidence for its anti-proliferative and anti-angiogenic effects, leading to investigations in cancers such as triple-negative breast cancer (TNBC), ovarian cancer, and colorectal cancer.[3][4][5] This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and signaling pathways associated with ENMD-2076 Tartrate.

#### **Core Mechanism of Action**

ENMD-2076 exerts its anti-cancer effects through the selective inhibition of two critical sets of kinases:

 Aurora Kinases: Primarily targeting Aurora A, a key regulator of mitosis. Its inhibition leads to G2/M cell cycle arrest and subsequent apoptosis.[6] Dysregulation of Aurora kinases is a common feature in many cancers, contributing to genomic instability and tumorigenesis.[4]



Angiogenic Kinases: ENMD-2076 potently inhibits Vascular Endothelial Growth Factor
Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial for
angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.
 [1][2] By blocking these pathways, ENMD-2076 can prevent the formation of new tumor
vasculature and even cause regression of existing vessels.[1]

This dual activity provides a multi-pronged attack on tumor progression, addressing both the uncontrolled cell division and the necessary blood supply for tumor growth.

### Quantitative Data on Anti-Proliferative and Anti-Angiogenic Activity

The efficacy of ENMD-2076 has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

Kinase Target	IC50 (nM)
Aurora A	14
Flt3	1.86 - 2
KDR/VEGFR2	58 - 58.2
Flt4/VEGFR3	15.9
FGFR1	92.7 - 93
FGFR2	70.8 - 71
Src	56.4
PDGFRα	56.4
Aurora B	350
c-Kit	120

Data compiled from multiple sources.[2][6][7]





**Table 2: In Vitro Anti-Proliferative Activity of ENMD-2076** 

in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
Various Solid Tumor & Hematopoietic Lines	Multiple	0.025 - 0.7
Human Leukemia Cell Lines (10 lines)	Leukemia	0.025 - 0.53
HUVEC	Endothelial	0.15
Breast Cancer Cell Lines (29 lines)	Breast Cancer	0.25 - 16.1

Data compiled from multiple sources.[1][7][8]

## Table 3: Clinical Efficacy of ENMD-2076 in Advanced Cancers



Cancer Type	Clinical Trial Phase	Key Findings
Triple-Negative Breast Cancer (TNBC)	Phase II	6-month Clinical Benefit Rate (CBR): 16.7%[3][9]; 4-month CBR: 27.8%[3][9]; 2 partial responses observed.[3][9]
Platinum-Resistant Ovarian Cancer	Phase II	6-month Progression-Free Survival (PFS) rate: 22%[5]; Median Time to Progression: 3.6 months[5]; 4 partial responses and 30 cases of stable disease.[10]
Ovarian Clear Cell Carcinoma (OCCC)	Phase II	6-month PFS rate: 22%[11] [12]; 3 partial responses (1 unconfirmed) and 26 cases of stable disease.[11][12]
Advanced Solid Tumors	Phase I	Recommended Phase 2 Dose: 160 mg/m² daily[6]; 2 partial responses in platinum- refractory/resistant ovarian cancer.[13]
Fibrolamellar Carcinoma (FLC)	Phase II	1 partial response (3%) and 20 cases of stable disease (57%) [14].

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the efficacy of ENMD-2076.

# In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)



This assay is used to measure the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.[2]

- Cell Plating: 500 cells per well are plated in a 96-well plate.
- Compound Incubation: Cells are incubated with nine different doses of ENMD-2076, with concentrations spanning from 0.3 nM to 125 µM, for a period of 96 hours.
- Cell Fixation: After incubation, the cells are fixed to the plate.
- Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
- Measurement: The amount of bound dye is measured, which is proportional to the number of living cells. This allows for the calculation of the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

For non-adherent leukemia-derived cell lines, 5,000 cells are plated per well.[2]

#### In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor activity of ENMD-2076 in a living organism.

- Cell Implantation: Between 2 million and 30 million cancer cells, mixed with Matrigel, are injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID mice).[2]
- Tumor Growth: Tumors are allowed to grow to a specific size, typically around 500-750 mm<sup>3</sup>.
- Drug Administration: Mice are treated with a single oral dose of ENMD-2076 dissolved in water.[2] In some studies, treatment is administered daily for a specified period (e.g., 28 days).[4]
- Tumor Measurement: Tumor growth is monitored and measured regularly. Efficacy is determined by tumor growth inhibition, stasis, or regression compared to a vehicle-treated control group.[4][15]



 Pharmacodynamic Analysis: In some studies, tumors are harvested after treatment to analyze the effects on target kinases and biomarkers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[6][8]

### **Pharmacodynamic Analysis in Tumor Biopsies**

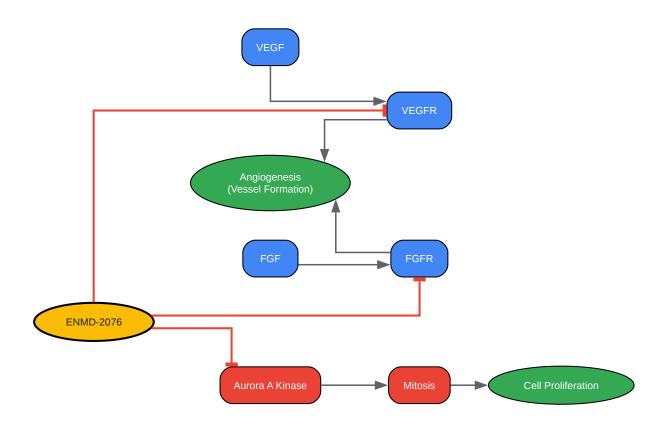
To confirm the mechanism of action in patients, serial tumor biopsies are collected before and after treatment with ENMD-2076.

- Biopsy Collection: Tumor biopsies are obtained from patients at baseline and after a specified duration of treatment (e.g., 2 weeks).[16]
- Immunohistochemistry (IHC): The tissue samples are analyzed using IHC to assess changes in:
  - Cellular Proliferation: Staining for Ki-67.[16]
  - Microvessel Density: Staining for CD34.[16]
- Immunofluorescence: This technique is used to detect changes in the expression of specific proteins, such as p53 family members.[16]

#### Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by ENMD-2076 and a typical experimental workflow for its evaluation.

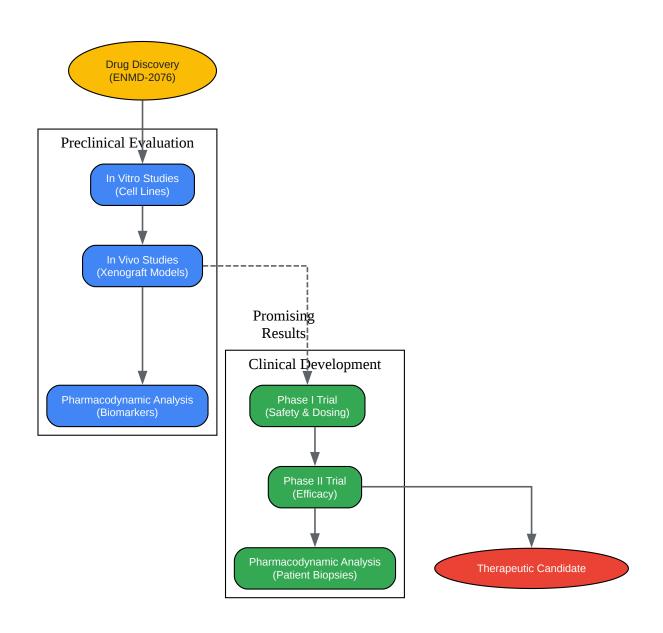




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Caption: Mechanism of action of ENMD-2076.





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Caption: ENMD-2076 evaluation workflow.

#### Conclusion



**ENMD-2076 Tartrate** has emerged as a compelling anti-cancer agent with a well-defined dual mechanism of action targeting both angiogenesis and cell proliferation. The extensive preclinical data, including potent kinase inhibition and broad anti-proliferative activity, has been substantiated by clinical trials demonstrating meaningful clinical benefit in heavily pretreated patient populations with difficult-to-treat cancers. The detailed experimental protocols provide a solid foundation for further research and development. The unique multitargeted profile of ENMD-2076 warrants continued investigation, potentially in combination with other anti-cancer agents, to fully realize its therapeutic potential.

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